![molecular formula C18H18F6N2O5 B2576719 4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) CAS No. 1909308-52-6](/img/structure/B2576719.png)
4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 1909308-52-6. It’s a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 456.34 . The molecular formula is C18H18F6N2O5 .Physical And Chemical Properties Analysis
This compound is a powder . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug development. The isoquinoline-piperidine hybrid may serve as a scaffold for designing novel pharmaceuticals. Researchers explore modifications to enhance binding affinity, selectivity, and pharmacokinetic properties. Potential applications include antiviral, antibacterial, and anticancer agents .
HIV Treatment
A series of novel piperidin-4-ol derivatives were synthesized and evaluated for potential HIV treatment. These compounds were obtained via an efficient synthetic route and characterized by NMR and mass spectrometry. Their antiviral activity warrants further investigation .
Crop Protection
Novel pesticides with unique modes of action are essential for crop protection. Researchers have synthesized piperidin-4-ol derivatives using catechol and piperidinol as starting materials. These compounds exhibit biological activity and could contribute to sustainable agriculture .
Catalysis
The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to synthesize enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. These compounds find applications in asymmetric catalysis and synthetic methodologies .
Spiropiperidines
Spiropiperidines, a class of piperidine derivatives, have interesting biological properties. Researchers investigate their potential as antipsychotic agents, anti-inflammatory drugs, and modulators of neurotransmitter receptors .
Multicomponent Reactions
Piperidines participate in multicomponent reactions (MCRs) to yield diverse products. Researchers explore MCRs involving piperidines for rapid and efficient synthesis of complex molecules. These reactions enable the construction of diverse chemical libraries for drug discovery .
Safety and Hazards
properties
IUPAC Name |
4-isoquinolin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.2C2HF3O2/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13;2*3-2(4,5)1(6)7/h1-4,7,10,15,17H,5-6,8-9H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMLWTABYFTLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) | |
CAS RN |
1909308-52-6 |
Source
|
Record name | 4-(isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.